C.I. Mordant red 94

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

61931-83-7 |

|---|---|

分子式 |

C17H14N5NaO7S |

分子量 |

455.4 g/mol |

IUPAC名 |

sodium 4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C17H15N5O7S.Na/c1-9-7-13(16(23)14(8-9)22(25)26)18-19-15-10(2)20-21(17(15)24)11-3-5-12(6-4-11)30(27,28)29;/h3-8,15,23H,1-2H3,(H,27,28,29);/q;+1/p-1 |

InChIキー |

OJGQFVLZBNVKPQ-UHFFFAOYSA-M |

正規SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Na+] |

他のCAS番号 |

61931-83-7 |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Spectral Properties of Calmagite in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of Calmagite, a metallochromic indicator vital in analytical chemistry and clinical diagnostics. This document outlines the key spectral characteristics, experimental protocols for its use, and the underlying chemical principles governing its function, with a focus on its application in aqueous solutions.

Introduction to Calmagite

Calmagite, chemically known as 3-hydroxy-4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenesulfonic acid, is a versatile azo dye. It is widely employed as an indicator in complexometric titrations for the determination of metal ions, particularly magnesium and calcium.[1][2] Its utility stems from the distinct color change it undergoes upon binding to metal ions. In aqueous solutions, Calmagite's spectral properties are highly dependent on the pH, which dictates the protonation state of the molecule.[3]

Acid-Base Properties and Spectral Characteristics

Calmagite is a polyprotic acid, and its dissociation can be represented by the equilibria between its different conjugate species: H₂In⁻, HIn²⁻, and In³⁻. Each of these forms exhibits a unique absorption spectrum, leading to the observed color changes across a range of pH values.

In acidic to neutral solutions, the H₂In⁻ species is predominant, imparting a red color to the solution. As the pH increases, Calmagite deprotonates to form the blue HIn²⁻ species.[3][4] At very high pH values, the fully deprotonated In³⁻ form exists. The transitions between these forms are characterized by specific acid dissociation constants (pKa values).

The practical pH range for using Calmagite as an indicator is typically between 8.5 and 11, where the color transition from the blue of the uncomplexed indicator (HIn²⁻) to the red of the metal-indicator complex is most distinct.[2][4]

Quantitative Spectral Data

The following tables summarize the key spectral properties of the different Calmagite species in an aqueous solution at an ionic strength of 0.1.

Table 1: Acid Dissociation Constants (pKa) of Calmagite [5]

| Equilibrium | pKa Value |

| H₂In⁻ ⇌ HIn²⁻ + H⁺ | 7.91 |

| HIn²⁻ ⇌ In³⁻ + H⁺ | >12 |

Note: The exact determination of the second pKa value is challenging due to the instability of Calmagite at high pH.[5]

Table 2: Molar Absorptivities and Absorption Maxima (λmax) of Calmagite Species [5]

| Species | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Color |

| H₂In⁻ | 550 | 1.60 x 10⁴ | Red |

| HIn²⁻ | 635 | 1.94 x 10⁴ | Blue |

| In³⁻ | - | - | Orange |

| MgIn⁻ | 550 | - | Red |

Note: The molar absorptivity for the MgIn⁻ complex is not explicitly stated in the reference but its λmax is the same as the H₂In⁻ species. The spectral data for the In³⁻ species is difficult to obtain accurately due to its instability at the required high pH.[5]

Interaction with Metal Ions

Calmagite forms stable complexes with several divalent metal ions, most notably magnesium (Mg²⁺) and calcium (Ca²⁺). The formation of the metal-Calmagite complex (MgIn⁻) results in a color change from blue (the color of HIn²⁻ at the optimal pH of around 10) to red.[3][6] This color transition is the basis for its use as an indicator in EDTA titrations for water hardness and in the spectrophotometric determination of magnesium in biological samples.[1][2]

The formation constant of the Mg²⁺-Calmagite complex is significantly larger than that of the Ca²⁺-Calmagite complex, making it a more sensitive indicator for magnesium.[5]

Experimental Protocols

Preparation of a Calmagite Indicator Solution

A standard 0.1% (w/v) Calmagite indicator solution can be prepared by dissolving 0.1 g of Calmagite in 100 mL of deionized water.[7] Gentle heating and stirring may be required to facilitate dissolution. For complexometric titrations, a common working concentration range is 0.05% to 1% (w/v).

Spectrophotometric Determination of Magnesium

This protocol outlines a general procedure for the colorimetric determination of magnesium using Calmagite.

Reagents:

-

Calmagite indicator solution (0.05% w/v)

-

Buffer solution (pH 10, e.g., ammonia-ammonium chloride buffer)

-

Magnesium standard solutions

-

Sample containing an unknown concentration of magnesium

Procedure:

-

To a series of test tubes, add a known volume of the magnesium standards and the unknown sample.

-

Add the pH 10 buffer solution to each tube to maintain a constant pH.

-

Add a small, consistent volume of the Calmagite indicator solution to each tube and mix thoroughly.

-

Allow the color to develop for a specified period (e.g., 5 minutes).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the Mg-Calmagite complex (approximately 550 nm) using a spectrophotometer.

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of magnesium in the unknown sample by interpolating its absorbance on the calibration curve.

Visualizing Calmagite Equilibria

The following diagrams illustrate the key chemical equilibria of Calmagite in an aqueous solution.

Caption: Chemical equilibria of Calmagite species at different pH values and in the presence of magnesium ions.

Caption: Workflow for the spectrophotometric determination of magnesium using Calmagite.

Conclusion

The spectral properties of Calmagite are intrinsically linked to the pH of its aqueous environment and its interaction with metal ions. A thorough understanding of its acid-base chemistry, absorption characteristics, and the conditions influencing its complex formation is paramount for its effective application in research, drug development, and clinical diagnostics. The data and protocols presented in this guide offer a comprehensive resource for professionals utilizing Calmagite in their analytical workflows.

References

Navigating the Solubility Landscape of C.I. Mordant Red 94: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of C.I. Mordant Red 94 (C.I. 18841), an azo dye of significant interest in various scientific applications. Understanding the solubility of this compound in different solvents is critical for its effective use in research, development, and quality control. This document provides a compilation of available solubility data for structurally similar compounds, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.

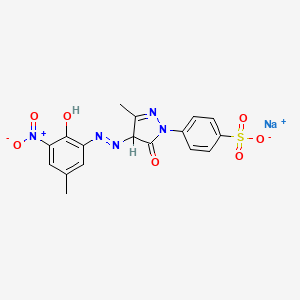

Core Physicochemical Properties of this compound

This compound is a single azo class dye with the molecular formula C₁₇H₁₄N₅NaO₇S and a molecular weight of 455.38 g/mol .[1] Its structure includes a sodium sulfonate group, which typically enhances solubility in aqueous solutions.[2][3] The presence of this functional group is a key determinant of its behavior in various solvent systems.

Solubility Profile: A Comparative Analysis

| Solvent | C.I. Mordant Red 5[4] | C.I. Mordant Red 9 | C.I. Mordant Red 34[5] | C.I. Mordant Red 59 | C.I. Mordant Red 80[6] |

| Water | Soluble | Soluble | Soluble | Soluble | Soluble |

| Ethanol | Slightly Soluble | Slightly Soluble | Soluble (in right amount) | Soluble | Slightly Soluble |

| Acetone | Soluble | Slightly Soluble | - | - | - |

| Cellosolve | - | Slightly Soluble | - | - | - |

Note: This table presents qualitative data for structurally similar compounds and should be used as a directional guide. Experimental verification of this compound solubility is highly recommended.

Experimental Protocol for Solubility Determination using UV-Vis Spectrophotometry

A precise and reliable method for quantifying the solubility of this compound involves the use of UV-Vis spectrophotometry. This technique leverages the Beer-Lambert law, which correlates the absorbance of a solution with the concentration of the analyte.

Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.

Materials and Equipment:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

UV-Vis spectrophotometer

-

Cuvettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or stirrer is recommended.

-

After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the resulting solution is clear and free of any particulate matter.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Perform a series of serial dilutions from the stock solution to create a set of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent should be used as a blank.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and pass through the origin.

-

-

Determination of Solubility:

-

Dilute the saturated solution prepared in Step 1 with a known dilution factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted saturated solution.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining dye solubility using UV-Vis spectrophotometry.

Logical Relationship of Solubility Factors

The solubility of an azo dye like this compound is governed by a balance of its molecular structure and the properties of the solvent. The following diagram illustrates the key relationships influencing solubility.

Caption: Interplay of molecular and solvent properties on dye solubility.

References

Calmagite's Role in the Complexometric Titration of Metal Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complexometric titration is a cornerstone of analytical chemistry, enabling the precise quantification of metal ions in a variety of matrices, from environmental samples to pharmaceutical formulations.[1] The success of this technique hinges on the use of a complexing agent, most commonly ethylenediaminetetraacetic acid (EDTA), and a suitable indicator to signal the titration's endpoint.[2] Calmagite (3-hydroxy-4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenesulfonic acid) has emerged as a preferred metallochromic indicator for the determination of divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺).[3][4]

This technical guide provides an in-depth exploration of Calmagite's function in complexometric titrations. It details the underlying chemical principles, presents quantitative data, outlines experimental protocols, and offers a comparative analysis with other common indicators.

Core Principles of Calmagite Function

Calmagite is an azo dye that exhibits different colors when it is free in solution versus when it is complexed with a metal ion.[5] The titration operates on a principle of competitive complexation.[6]

Mechanism of Action:

-

Initial State: In a solution containing metal ions (e.g., Mg²⁺) and buffered to an appropriate alkaline pH (typically 9-11), the addition of Calmagite results in the formation of a wine-red metal-indicator complex (Mg-Calmagite).[3][5]

-

Titration with EDTA: As the EDTA titrant is added, it first reacts with the free metal ions in the solution.[7] EDTA is a powerful hexadentate chelating agent that forms highly stable, colorless 1:1 complexes with most metal ions.[2][8]

-

Endpoint: Once all the free metal ions have been complexed by EDTA, the EDTA begins to displace the metal ions from the weaker metal-Calmagite complex.[7] This displacement releases the free Calmagite indicator into the solution, causing a sharp color change from wine-red to a distinct blue, signaling the endpoint of the titration.[3][4]

The fundamental requirement for a successful titration is that the metal-EDTA complex must be significantly more stable than the metal-indicator complex.[8] This ensures a sharp and accurate endpoint.

Quantitative Data

The effectiveness of a complexometric titration is governed by the stability of the complexes formed and the pH of the medium.

Physicochemical Properties of Calmagite

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₄N₂O₅S | [3] |

| Molar Mass | 358.37 g/mol | [5] |

| Optimal pH Range | 9 - 11 | [3] |

| Color (Metal-Complexed) | Wine-Red | [5] |

| Color (Free Indicator at pH 10) | Blue | [2][3] |

Comparative Stability Constants

The stability of the metal complexes is quantified by the formation constant (Kf). For a successful titration, the Kf of the Metal-EDTA complex must be significantly larger than that of the Metal-Calmagite complex.

| Metal Ion | log Kf (Metal-Calmagite) | log Kf (Metal-EDTA) |

| Mg²⁺ | 5.7 | 8.7 |

| Ca²⁺ | 3.7 | 10.7 |

Note: Stability constants are pH-dependent. The values presented are effective constants at approximately pH 10.[2][9] The formation constant for the Mg²⁺/Calmagite complex is nearly three orders of magnitude smaller than that for the Mg²⁺/EDTA complex, which allows for the effective displacement of Mg²⁺ from the indicator at the endpoint.[6][9]

Visualization of Key Processes

Titration Mechanism Pathway

The logical flow of the competitive binding reactions that govern the color change at the endpoint is crucial to understanding the titration.

Caption: Competitive binding in Calmagite-indicated EDTA titration.

Experimental Workflow

The general procedure for performing a complexometric titration with Calmagite follows a standardized sequence of steps.

Caption: General workflow for complexometric titration using Calmagite.

Experimental Protocols

The following protocols are representative of the determination of total water hardness (Ca²⁺ and Mg²⁺).

Reagent Preparation

-

Standard EDTA Solution (0.01 M):

-

Weigh approximately 0.9 g of the disodium salt dihydrate of EDTA (Na₂H₂Y·2H₂O).[9]

-

Transfer quantitatively to a 250 mL volumetric flask.[8]

-

Add deionized water to dissolve the solid.[9]

-

Dilute to the 250 mL mark with deionized water and mix thoroughly.[8] Note: For highest accuracy, this solution should be standardized against a primary standard such as calcium carbonate.

-

-

pH 10 Buffer Solution:

-

Calmagite Indicator Solution (0.05% w/v):

Titration Procedure

-

Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the water sample into a 250 mL Erlenmeyer flask.[9]

-

Buffering: Add 1-2 mL of the pH 10 buffer solution to the flask.[8][9]

-

Indicator Addition: Add 4-5 drops of the Calmagite indicator solution. The solution should turn a distinct wine-red color.[9][11]

-

Titration: Titrate the sample with the standardized 0.01 M EDTA solution from a burette, swirling the flask constantly.[9]

-

Endpoint Determination: As the endpoint is approached, the color will transition through purple.[7] The endpoint is reached when the last tinge of red disappears, and the solution becomes a pure blue.[2][9]

-

Recording and Calculation: Record the volume of EDTA used. Calculate the concentration of metal ions (expressed as mg/L CaCO₃ for water hardness) using the stoichiometry of the 1:1 reaction between EDTA and the metal ions.

Advantages and Limitations

Advantages over Eriochrome Black T (EBT)

Calmagite is structurally similar to Eriochrome Black T but offers several distinct advantages:

-

Sharper Endpoint: Calmagite provides a more distinct and clearer color transition from red to blue, which reduces ambiguity and error in manual titrations.[9][12]

-

Greater Stability: Aqueous solutions of Calmagite are more stable over time compared to EBT, which tends to decompose.[9]

-

Enhanced Selectivity: It often shows better selectivity for magnesium and calcium ions.[12]

Potential Interferences and Mitigation

Several metal ions can interfere with the titration by also forming complexes with Calmagite and EDTA.

-

Interfering Ions: Heavy metals such as copper, iron, nickel, and zinc can block the indicator, preventing the color change at the endpoint.

-

Mitigation Strategies:

-

Masking Agents: A common approach is to add a masking agent like cyanide or sulfide to preferentially complex the interfering metals and prevent them from reacting with the indicator or EDTA.[11][13] For example, adding 1 mL of a sodium sulfide solution can mask transition metals.[11]

-

pH Control: Careful control of pH can be used to selectively titrate certain metals. For instance, trivalent metals can be titrated in a more acidic solution (pH 4-6) without interference from alkaline earth metals.[14]

-

Applications

The reliability of Calmagite-indicated titrations has led to its widespread adoption in various fields:

-

Water Quality Testing: The primary application is in determining water hardness (total Ca²⁺ and Mg²⁺ concentration) for drinking water, industrial processes, and environmental monitoring.[3][15]

-

Pharmaceutical Analysis: Used for quality control to determine the concentration of calcium and magnesium in supplements and drug formulations.[3][16]

-

Food and Beverage Industry: Ensures optimal mineral content, which affects the taste, texture, and stability of products.[3]

-

Clinical Chemistry: Adapted for automated methods to quantify magnesium levels in serum and other biological materials.[5][17]

Conclusion

Calmagite is a highly effective and reliable metallochromic indicator for the complexometric titration of divalent metal ions, particularly magnesium and calcium.[3] Its sharp, distinct color change, superior stability, and ease of use make it an invaluable tool in analytical chemistry.[9][12] By understanding the underlying principles of competitive complexation and carefully controlling experimental conditions such as pH and potential interferences, researchers and professionals can achieve highly accurate and reproducible results in a wide range of applications.

References

- 1. byjus.com [byjus.com]

- 2. chemicool.com [chemicool.com]

- 3. gspchem.com [gspchem.com]

- 4. Calmagite Indicator 0.1% [rmreagents.com]

- 5. Calmagite - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asdlib.org [asdlib.org]

- 8. prezi.com [prezi.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 11. scribd.com [scribd.com]

- 12. nbinno.com [nbinno.com]

- 13. uop.edu.jo [uop.edu.jo]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. MyHach - Customer Service [support.hach.com]

- 16. nbinno.com [nbinno.com]

- 17. Automated calmagite compleximetric measurement of magnesium in serum, with sequential addition of EDTA to eliminate endogenous interference - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Colorimetric Response of Calmagite to pH Variations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calmagite (3-hydroxy-4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenesulfonic acid) is a versatile azo dye widely employed in analytical chemistry.[1] Its utility stems from its function as both a complexometric indicator for metal ions, particularly magnesium and calcium, and as a pH indicator.[1][2] The distinct color changes exhibited by Calmagite in response to shifts in hydrogen ion concentration are a direct consequence of alterations in its molecular structure and electronic properties. This guide provides an in-depth examination of the principles governing the pH-dependent color transitions of Calmagite, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Mechanism of Color Change: Protonation and Electronic Transitions

The color of Calmagite is determined by its protonation state. The molecule possesses three acidic protons: one on the sulfonic acid group and two on the hydroxyl groups. The sulfonic acid proton is highly acidic and dissociates at a very low pH. The subsequent color changes in the typical analytical range are governed by the dissociation of the two hydroxyl protons.[3]

As the pH of the solution increases, Calmagite sequentially loses protons from its hydroxyl groups. Each deprotonation event alters the electronic distribution within the molecule's chromophore system, which includes the azo bridge (-N=N-) and the aromatic rings. This change in electron delocalization affects the energy required for electronic transitions, resulting in a shift in the wavelength of maximum light absorption (λmax) and, consequently, a change in the observed color.[4][5]

The equilibrium between the different protonated forms of Calmagite can be represented as follows, where "I" represents the Calmagite molecule:

-

H₂I⁻ (Red): At moderately acidic to slightly alkaline pH, the singly deprotonated species dominates.

-

HI²⁻ (Blue): In more alkaline conditions, the second hydroxyl proton dissociates, leading to the doubly deprotonated form.

-

I³⁻ (Red-Orange): At very high pH values, the final proton is removed.

Quantitative Spectrophotometric Data

The relationship between the pH of a Calmagite solution and its light absorption properties is summarized in the table below. The dominant species at a given pH exhibits a characteristic wavelength of maximum absorbance (λmax).

| pH Range | Dominant Species | Observed Color | λmax (nm) |

| < 7.1 | H₂I⁻ | Bright Red | ~525-550 |

| 7.1 – 9.1 | H₂I⁻ / HI²⁻ Mix | Red to Purple | Transitioning |

| 9.1 – 11.4 | HI²⁻ | Blue | ~610-615 |

| > 11.4 | I³⁻ | Red-Orange | Not precisely determined |

Note: The pKa values for the hydroxyl groups are approximately 8.1 and 12.4.[6] The first value (pKa₂) corresponds to the transition from the red H₂I⁻ form to the blue HI²⁻ form.

Visualizing Calmagite's pH-Dependent Equilibrium

The sequential deprotonation of Calmagite as a function of increasing pH can be visualized as a chemical signaling pathway.

References

C.I. Mordant Red 94 Powder: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for C.I. Mordant Red 94 powder. Due to the limited availability of specific toxicological data for this compound, this guide amalgamates known information about this compound with established best practices for handling single azo dyes. The information herein is intended to empower laboratory professionals to work safely with this substance.

Chemical and Physical Properties

| Property | Value |

| C.I. Name | Mordant Red 94 |

| C.I. Number | 18841 |

| CAS Number | 61931-83-7 |

| Molecular Formula | C₁₇H₁₄N₅NaO₇S |

| Molecular Weight | 455.38 g/mol |

| Appearance | Red powder (inferred from name) |

| Chemical Class | Single Azo Dye |

| Synonyms | Eriochrom Red G, Chrome Fast Red NL, Chrome Red GS |

Hazard Identification and Toxicology

As a member of the azo dye family, this compound should be handled with care. While specific toxicity data is unavailable, the primary toxicological concern for azo dyes is their potential to metabolize into aromatic amines, some of which are known to be carcinogenic.[3][4][5][6] The reductive cleavage of the azo bond is a key step in this metabolic process.[5][6]

General Hazards of Azo Dye Powders:

-

Inhalation: May cause respiratory tract irritation. Sensitive individuals may experience allergic reactions.

-

Skin Contact: May cause skin irritation or allergic contact dermatitis.[5]

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

The following table summarizes general toxicological considerations for azo dyes.

| Hazard | Description |

| Acute Toxicity | Generally considered to have low acute toxicity, but should be handled with care. |

| Carcinogenicity | Some azo dyes can release carcinogenic aromatic amines upon metabolic reduction.[3][4][7] |

| Mutagenicity | Some azo dyes have been shown to be mutagenic.[3] |

| Sensitization | Can cause skin and respiratory sensitization. |

Experimental Protocols and Handling Precautions

Given the lack of specific experimental protocols for this compound, the following procedures are based on best practices for handling powdered chemical substances and azo dyes in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Engineering Controls

-

Ventilation: Always handle this compound powder in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation of dust.

-

Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

Safe Handling and Storage Workflow

The following diagram outlines a logical workflow for the safe handling and storage of this compound powder.

Spill and Emergency Procedures

-

Spill: In case of a powder spill, avoid generating dust. Gently cover the spill with an absorbent material and then carefully sweep it into a labeled waste container.

-

First Aid:

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conceptual Metabolic Pathway of Azo Dyes

While the specific metabolic fate of this compound is not documented, the general pathway for azo dye metabolism is understood to involve the reductive cleavage of the azo bond, primarily by azoreductases in the liver and gut microbiota. This process can release potentially harmful aromatic amines.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Disclaimer

The information provided in this guide is intended for use by qualified laboratory professionals and is based on the best available knowledge for similar compounds. It is not a substitute for a formal risk assessment. Always consult your institution's safety guidelines and the most current Safety Data Sheet (SDS) if one becomes available.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Azo dye - Wikipedia [en.wikipedia.org]

- 4. Toxicity of Azo Dyes in Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]

- 5. Azo Dye Toxicity → Term [pollution.sustainability-directory.com]

- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chimia.ch [chimia.ch]

Technical Guide: Synthesis and Purification of 1-(1-Hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid (Calmagite)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1-(1-Hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid, a valuable azo dye commonly known as Calmagite. This document details the chemical precursors, reaction mechanisms, and purification protocols necessary for obtaining a high-purity final product.

Overview and Chemical Properties

1-(1-Hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid (Calmagite) is a complexometric indicator widely used in analytical chemistry for the determination of metal ions, particularly magnesium and calcium. Its utility stems from the distinct color change it undergoes upon chelation. The compound is a dark brown to black crystalline powder.[1][2]

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₄N₂O₅S | [3][4] |

| Molecular Weight | 358.37 g/mol | |

| CAS Number | 3147-14-6 | [3][4] |

| Appearance | Dark brown to black crystalline powder | [1][2] |

| Melting Point | >330 °C | [5] |

| Solubility | Soluble in water | [5] |

| UV-Vis λmax (pH 10) | 600 - 615 nm | [3][6] |

Synthesis Pathway

The synthesis of Calmagite is achieved through a two-step process: the diazotization of 2-amino-4-methylphenol followed by the azo coupling of the resulting diazonium salt with 1-naphthol-4-sulfonic acid.

Caption: General workflow for the synthesis of Calmagite.

Reactants

| Reactant | Chemical Structure |

| 2-Amino-4-methylphenol |  [7] [7] |

| 1-Naphthol-4-sulfonic acid |  [8] [8] |

Experimental Protocols

Synthesis of 1-(1-Hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid

This protocol is based on established methods for the synthesis of azo dyes.[9]

Step 1: Diazotization of 2-Amino-4-methylphenol

-

In a beaker, dissolve a specific molar equivalent of 2-amino-4-methylphenol in a dilute solution of hydrochloric acid.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a positive test with potassium iodide-starch paper.

Step 2: Azo Coupling

-

In a separate beaker, dissolve an equimolar amount of 1-naphthol-4-sulfonic acid in a dilute aqueous solution of sodium hydroxide to form the sodium naphthoxide salt.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold naphthoxide solution with vigorous stirring.

-

Maintain the temperature below 5 °C and the pH of the reaction mixture in the alkaline range (pH 8-10) by the controlled addition of a sodium carbonate solution.

-

A colored precipitate of the crude product, 1-(1-Hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid, will form.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Step 3: Isolation of the Crude Product

-

Collect the precipitated crude dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a cold, saturated sodium chloride solution to remove unreacted starting materials and other water-soluble impurities.

-

Dry the crude product in a vacuum oven at a low temperature.

Note: The typical yield for this synthesis can vary depending on the reaction scale and conditions but is generally in the range of 70-90% for similar azo dye preparations.

Purification Protocol

The crude Calmagite can be purified by solvent extraction and precipitation to remove inorganic salts and organic byproducts.

Caption: A typical purification workflow for Calmagite.

Detailed Purification Procedure:

-

Dissolve the crude Calmagite in a minimal amount of a suitable solvent system, such as an ethanol-water mixture.

-

Transfer the solution to a separatory funnel and perform a series of extractions with an immiscible organic solvent (e.g., ethyl acetate) to remove non-polar organic impurities.

-

After extraction, the aqueous layer containing the sulfonated dye can be treated to precipitate the purified product. This can be achieved by:

-

Acidification: Slowly adding a dilute acid to decrease the solubility of the sulfonic acid.

-

Salting out: Adding a saturated solution of sodium chloride to precipitate the sodium salt of the dye.

-

-

Collect the purified precipitate by vacuum filtration.

-

Wash the filter cake with a small amount of cold deionized water, followed by a wash with a suitable organic solvent (e.g., ethanol or acetone) to remove residual impurities.

-

Dry the purified 1-(1-Hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid in a vacuum oven at a controlled temperature.

Characterization Data

| Analysis | Expected Results |

| Appearance | Dark brown to black crystalline powder |

| Melting Point | >330 °C |

| UV-Vis (pH 10) | λmax at 600-615 nm |

| Infrared (IR) Spectroscopy | An IR spectrum of Calmagite is available in chemical databases. Expected characteristic peaks include: O-H stretching (broad, ~3400 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), N=N stretching (~1450-1400 cm⁻¹, often weak), S=O stretching from the sulfonic acid group (~1200 and ~1040 cm⁻¹), and C-O stretching (~1250 cm⁻¹). |

| ¹H NMR Spectroscopy | Detailed public ¹H NMR spectral data with peak assignments for Calmagite is not readily available. However, the spectrum is expected to show signals corresponding to the aromatic protons on both the phenyl and naphthyl rings, a signal for the methyl group protons, and exchangeable protons for the hydroxyl and sulfonic acid groups. |

Disclaimer: This document is intended for informational purposes for qualified professionals. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The safety and handling of all chemicals should be in accordance with their respective Safety Data Sheets (SDS).

References

- 1. Calmagite, GR 3147-14-6 India [ottokemi.com]

- 2. Calmagite/1-(1-Hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid-南京杜莱生物技术有限公司 [dulynet.com]

- 3. B21482.06 [thermofisher.com]

- 4. Calmagite - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(1-Hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid metal [chembk.com]

- 6. gspchem.com [gspchem.com]

- 7. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Naphthol-4-sulfonic acid | C10H8O4S | CID 6791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Azo coupling - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocol for Determining Water Hardness Using Calmagite Indicator

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Water hardness is a critical parameter in numerous scientific and industrial applications, including pharmaceutical manufacturing, drug development, and various research settings. It is primarily caused by the presence of dissolved divalent cations, mainly calcium (Ca²⁺) and magnesium (Mg²⁺) ions.[1] The accurate determination of water hardness is essential to prevent issues such as the precipitation of insoluble salts, interference with chemical reactions, and the formation of scale in equipment.[2][3] This document provides a detailed protocol for the determination of total water hardness by complexometric titration with ethylenediaminetetraacetic acid (EDTA) using Calmagite as the indicator.

Principle of the Method:

The determination of water hardness using Calmagite indicator is based on a complexometric titration. The overall reaction can be summarized as follows:

-

Indicator-Metal Complex Formation: Upon addition of the Calmagite indicator to the water sample containing Ca²⁺ and Mg²⁺ ions at pH 10, a wine-red complex is formed.

-

Titration with EDTA: The sample is then titrated with a standardized solution of EDTA. EDTA is a hexadentate ligand that forms very stable, colorless 1:1 complexes with Ca²⁺ and Mg²⁺ ions.[7]

-

Endpoint Determination: Once all the free Ca²⁺ and Mg²⁺ ions have been complexed by EDTA, the EDTA removes the metal ions bound to the Calmagite indicator. This causes the indicator to revert to its free, unbound form, which is blue in color at pH 10.[2][3] The sharp color change from wine-red to blue signals the endpoint of the titration.

Experimental Protocol

Reagent Preparation

Table 1: Reagent Preparation

| Reagent | Preparation Procedure |

| 0.01 M EDTA Standard Solution | Dissolve 3.723 g of analytical grade disodium ethylenediaminetetraacetate dihydrate (Na₂H₂EDTA·2H₂O) in deionized water and dilute to 1000 mL in a volumetric flask.[8] Store in a polyethylene bottle. For precise applications, standardize the EDTA solution against a primary standard calcium carbonate solution. |

| Ammonia Buffer Solution (pH 10) | Dissolve 16.9 g of ammonium chloride (NH₄Cl) in 143 mL of concentrated ammonium hydroxide (NH₄OH). Add 1.25 g of the magnesium salt of EDTA to sharpen the endpoint. Dilute to 250 mL with deionized water.[8] Alternatively, dissolve 64 g of NH₄Cl in 200 mL of distilled water, add 570 mL of concentrated ammonia, and dilute to 1.00 L with distilled water.[2] Caution: Prepare and use in a well-ventilated fume hood as this buffer is toxic and releases ammonia vapors.[9] |

| Calmagite Indicator Solution | Dissolve 0.10 g of Calmagite (1-(1-hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid) in 100 mL of deionized water.[9][10] Alternatively, dissolve 0.5 g of Calmagite in 1 L of distilled water, stir for one hour, and let it sit overnight.[2] This solution is stable for a longer duration compared to Eriochrome Black T. |

| Standard Calcium Carbonate Solution (0.01 M) | Accurately weigh 1.000 g of anhydrous calcium carbonate (CaCO₃, primary standard grade), previously dried at 110°C for 2 hours. Transfer to a 1000 mL volumetric flask. Add 1:1 HCl dropwise until the CaCO₃ is completely dissolved. Add 200 mL of distilled water and boil for a few minutes to expel CO₂. Cool, add a few drops of methyl red indicator, and neutralize with 3N NH₄OH or 1:1 NaOH until the solution turns orange. Dilute to the 1000 mL mark with deionized water.[8] |

Experimental Procedure

-

Sample Preparation:

-

Measure 50.0 mL of the water sample using a volumetric pipette and transfer it into a 250 mL Erlenmeyer flask.

-

If the sample is turbid, filter it through a suitable filter paper before measurement.[11]

-

-

Buffering and Indicator Addition:

-

Titration:

-

Titrate the prepared sample with the standardized 0.01 M EDTA solution from a burette, swirling the flask continuously.

-

As the endpoint is approached, the color will begin to change from red to purple.

-

Continue adding the EDTA solution dropwise until the last reddish tinge disappears and the solution turns a clear blue. This is the endpoint.[3]

-

Record the volume of EDTA solution used.

-

-

Blank Titration:

-

Perform a blank titration by taking 50.0 mL of deionized water and following the same procedure (steps 2 and 3). This is to account for any hardness introduced by the reagents.

-

Calculation of Water Hardness

Total hardness is typically expressed in mg/L as calcium carbonate (CaCO₃).

Formula:

Hardness (mg/L as CaCO₃) = [(A - B) × M × 100.09 × 1000] / V

Where:

-

A = Volume of EDTA solution used for the sample (mL)

-

B = Volume of EDTA solution used for the blank (mL)

-

M = Molarity of the EDTA solution (mol/L)

-

100.09 = Molar mass of CaCO₃ ( g/mol )

-

V = Volume of the water sample taken (mL)

Table 2: Example Calculation Data

| Parameter | Value |

| Volume of Water Sample (V) | 50.0 mL |

| Molarity of EDTA Solution (M) | 0.01 mol/L |

| Volume of EDTA for Sample (A) | 12.5 mL |

| Volume of EDTA for Blank (B) | 0.2 mL |

| Calculated Hardness | 246.22 mg/L as CaCO₃ |

Table 3: Water Hardness Classification

| Hardness Range (mg/L as CaCO₃) | Classification |

| 0 - 60 | Soft |

| 61 - 120 | Moderately Hard |

| 121 - 180 | Hard |

| > 180 | Very Hard |

Visualizations

Signaling Pathway of Titration

Caption: Chemical pathway of complexometric titration for water hardness.

Experimental Workflow

Caption: Workflow for determining water hardness using Calmagite indicator.

References

- 1. cdn.hach.com [cdn.hach.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. joeun-it.com [joeun-it.com]

- 4. m.youtube.com [m.youtube.com]

- 5. cdn.hach.com [cdn.hach.com]

- 6. waterhimalaya.com [waterhimalaya.com]

- 7. medium.com [medium.com]

- 8. bspublications.net [bspublications.net]

- 9. scribd.com [scribd.com]

- 10. hach.com.tw [hach.com.tw]

- 11. samyangtrilite.com [samyangtrilite.com]

Using C.I. Mordant Red 94 for the quantification of magnesium in serum.

Application Notes & Protocols

Topic: Using a Metallochromic Indicator for the Quantification of Magnesium in Serum

Introduction

Magnesium is the second most abundant intracellular cation and plays a crucial role in numerous physiological processes.[1] Its measurement in serum is a common diagnostic parameter for various conditions, including renal failure, malabsorption syndromes, and cardiac disorders.[1][2][3] Colorimetric methods utilizing metallochromic dyes are widely employed for the routine determination of serum magnesium due to their simplicity and suitability for automation.[1][4] These methods are based on the principle that magnesium forms a colored complex with a specific dye, and the intensity of the color, measured spectrophotometrically, is proportional to the magnesium concentration.[2][3][4]

This document provides a detailed protocol for the quantification of magnesium in human serum using a colorimetric assay. While the user specified C.I. Mordant Red 94, extensive literature searches did not yield a specific established protocol for this dye in serum magnesium analysis. Therefore, the following protocol is a representative method based on the well-established principles of similar metallochromic dyes such as Calmagite and Eriochrome Black T, which are commonly used for this purpose.[1][2][3][5][6][7] The protocol includes reagent preparation, a step-by-step experimental procedure, and methods for data analysis. Potential interferences and their mitigation are also discussed.

Principle of the Method

In an alkaline medium, magnesium ions (Mg²⁺) react with a metallochromic indicator to form a colored complex. The absorbance of this complex is measured at a specific wavelength. The intensity of the color produced is directly proportional to the concentration of magnesium in the sample.[2][3][4] To prevent interference from calcium ions (Ca²⁺), a specific chelating agent, such as ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA), is included in the reagent to selectively bind calcium.[2][3][4][7]

Experimental Protocols

1. Reagent Preparation

-

Reagent A (Buffer):

-

Amino-methyl-propanol (1 mmol/L)

-

EGTA (0.21 mmol/L)

-

Prepare in deionized water.

-

Adjust pH to 11.0.

-

Store at 2-8°C. Stable for up to 1 month.

-

-

Reagent B (Chromogen):

-

Metallochromic Dye (e.g., Calmagite) (0.30 mmol/L)

-

Prepare in deionized water.

-

Store at 2-8°C, protected from light. Stable for up to 1 month.

-

-

Working Reagent:

-

Magnesium Standard (2 mg/dL):

-

Use a commercially available certified magnesium standard solution.

-

2. Sample Collection and Handling

-

Sample Type: Human serum.

-

Anticoagulants: Do not use EDTA or oxalate as anticoagulants as they will chelate magnesium, leading to falsely low results.[2] Heparinized plasma can be used, but serum is generally preferred.[4]

-

Storage: Samples are stable for 7 days at 2-8°C.[2] For longer storage, samples should be frozen at -20°C.

3. Assay Procedure

-

Instrument Setup:

-

Pipetting:

-

Pipette the following into appropriately labeled cuvettes:

-

| Reagent | Blank | Standard | Sample |

| Working Reagent | 1.0 mL | 1.0 mL | 1.0 mL |

| Deionized Water | 10 µL | - | - |

| Magnesium Standard | - | 10 µL | - |

| Serum Sample | - | - | 10 µL |

-

Incubation:

-

Mix the contents of each cuvette thoroughly.

-

Incubate for 5 minutes at room temperature (15-25°C) or 3 minutes at 37°C.[2]

-

-

Measurement:

-

Read the absorbance (A) of the Standard and the Sample against the Blank.

-

The color is stable for at least 30 minutes.[2]

-

4. Calculation of Results

The concentration of magnesium in the serum sample is calculated using the following formula:

Magnesium (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Data Presentation

Table 1: Representative Quantitative Data for Serum Magnesium Assay

| Sample ID | Absorbance at 520 nm | Calculated Magnesium (mg/dL) | Normal Range (mg/dL) |

| Control 1 | 0.250 | 2.0 | 1.7 - 2.2 |

| Control 2 | 0.315 | 2.52 | 1.7 - 2.2 |

| Patient A | 0.180 | 1.44 | 1.7 - 2.2 |

| Patient B | 0.265 | 2.12 | 1.7 - 2.2 |

| Patient C | 0.350 | 2.80 | 1.7 - 2.2 |

Note: The normal range for serum magnesium can vary slightly between laboratories.

Interferences

-

Calcium: Interference from calcium is minimized by the inclusion of EGTA in the buffer reagent.[2][3][7]

-

Hemolysis: Gross hemolysis can interfere with the assay. It is recommended to use non-hemolyzed samples.

-

Lipemia and Icterus: High levels of lipids or bilirubin may cause interference.[4] A sample blank may be necessary in such cases.

-

Contaminants: Glassware should be scrupulously clean to avoid contamination with magnesium or calcium.[2] Using disposable plasticware is recommended.

-

Drugs and Other Substances: Certain drugs and other substances can interfere with magnesium determination.[2] Gadolinium-based contrast agents used in MRI have been shown to interfere with colorimetric magnesium assays.[8]

Method Performance

-

Linearity: The assay is typically linear up to a magnesium concentration of 5.0 mg/dL. Samples with higher concentrations should be diluted with deionized water and the result multiplied by the dilution factor.

-

Precision:

-

Within-run (Intra-assay): Coefficient of Variation (CV) < 3%

-

Between-run (Inter-assay): Coefficient of Variation (CV) < 5%

-

-

Sensitivity: The lower limit of detection is typically around 0.5 mg/dL.

Visualizations

Caption: Experimental workflow for the colorimetric quantification of serum magnesium.

Caption: Logical relationship of the colorimetric magnesium assay with interference mitigation.

References

- 1. EP0597900A1 - Colorimetric determination of magnesium ions in fluids - Google Patents [patents.google.com]

- 2. atlas-medical.com [atlas-medical.com]

- 3. bioresearch.com.jo [bioresearch.com.jo]

- 4. The Laboratory and Clinical Perspectives of Magnesium Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 6. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]

- 7. Automated calmagite compleximetric measurement of magnesium in serum, with sequential addition of EDTA to eliminate endogenous interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gadolinium magnetic resonance contrast agents produce analytic interference in multiple serum assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Step-by-Step EDTA Titration of Calcium with Calmagite

Audience: Researchers, scientists, and drug development professionals.

Introduction

Complexometric titration with Ethylenediaminetetraacetic acid (EDTA) is a widely used analytical technique for the quantitative determination of metal ions, such as calcium (Ca²⁺). This method relies on the formation of a stable, water-soluble complex between the metal ion and the chelating agent, EDTA. The endpoint of the titration is detected using a metallochromic indicator, which changes color when it is displaced from the metal ion by EDTA.

Calmagite is an excellent indicator for the EDTA titration of calcium and magnesium.[1][2] In an alkaline environment (pH 10), Calmagite forms a wine-red complex with calcium ions.[3][4] As EDTA is added, it preferentially binds to the calcium ions due to the formation of a more stable complex.[5][6] At the equivalence point, when all the calcium ions have been complexed by EDTA, the indicator is released in its free form, resulting in a sharp color change from wine-red to sky blue, signaling the end of the titration.[3][7][8] This method is highly effective for applications such as determining water hardness and analyzing calcium content in various samples, including pharmaceuticals.[3][8]

Principle of Titration

The titration is based on the following chemical reactions:

-

Formation of the Calcium-Indicator Complex: In a solution buffered to approximately pH 10, Calmagite (HIn²⁻, blue) reacts with calcium ions (Ca²⁺) to form a wine-red complex (CaIn⁻).[3][5] Ca²⁺ + HIn²⁻ (blue) → CaIn⁻ (wine-red) + H⁺

-

Titration with EDTA: EDTA (represented as HY³⁻ at pH 10) is added as the titrant. EDTA forms a more stable complex with Ca²⁺ (CaY²⁻) than the Calmagite indicator does.[5] Consequently, EDTA sequentially displaces the Calmagite from the CaIn⁻ complex. CaIn⁻ (wine-red) + HY³⁻ → CaY²⁻ (colorless) + HIn²⁻ (blue)

The overall reaction is the complexation of calcium ions by EDTA.[7] Ca²⁺ + HY³⁻ → CaY²⁻ + H⁺

The endpoint is reached when all the Ca²⁺ has been complexed by EDTA, causing the solution to turn from wine-red to blue due to the presence of the free indicator (HIn²⁻).[3] To ensure a sharp endpoint, the pH must be maintained around 10, which is typically achieved using an ammonia-ammonium chloride buffer.[3][9]

Caption: Principle of EDTA titration of Calcium with Calmagite indicator.

Experimental Protocols

3.1. Reagent and Solution Preparation

| Reagent/Solution | Preparation Protocol |

| 0.01 M EDTA Solution | 1. Dry approximately 2 g of the disodium salt dihydrate of EDTA (Na₂H₂Y·2H₂O) at 80°C for 1 hour.[10] 2. Accurately weigh about 1.9 g of the dried EDTA.[10] 3. Dissolve in 500 mL of deionized water in a 1 L volumetric flask.[7] 4. Add 0.05 g of MgCl₂·6H₂O to sharpen the endpoint.[7] 5. Dilute to the 1 L mark with deionized water and mix thoroughly. Store in a polyethylene bottle.[11] |

| Standard Calcium Solution (approx. 0.01 M) | 1. Dry primary standard calcium carbonate (CaCO₃) at 110-150°C for at least 1 hour and cool in a desiccator.[7][11] 2. Accurately weigh approximately 0.25 g of dried CaCO₃ into a 250 mL volumetric flask.[11] 3. Carefully add 6 M HCl dropwise until the CaCO₃ is completely dissolved (approx. 5-8 mL).[7][11] 4. Gently boil for a few minutes to expel CO₂.[7] 5. Cool and dilute to the 250 mL mark with deionized water. Mix well. |

| Ammonia-Ammonium Chloride Buffer (pH 10) | 1. Dissolve 64 g of ammonium chloride (NH₄Cl) in 200 mL of deionized water.[12] 2. Add 570 mL of concentrated ammonia (NH₃).[12] 3. Dilute to 1 L with deionized water. |

| Calmagite Indicator Solution (0.05% w/v) | 1. Dissolve 0.05 g of Calmagite in 100 mL of deionized water.[13][14] 2. Store in a dark, polyethylene bottle. The solution is stable for at least 12 months under these conditions.[14] |

3.2. Standardization of EDTA Solution

It is crucial to standardize the prepared EDTA solution to determine its exact molarity.

-

Pipette a 10.00 mL aliquot of the standard calcium solution into a 250 mL Erlenmeyer flask.[7]

-

Add approximately 15 mL of the pH 10 ammonia-ammonium chloride buffer.[7]

-

Add enough deionized water to bring the total volume to about 75-100 mL.[7]

-

Add 5-10 drops of the Calmagite indicator solution. The solution should turn a distinct wine-red color.[4][7]

-

Titrate with the prepared EDTA solution from a burette with constant swirling.

-

The endpoint is reached when the color changes sharply from wine-red to sky blue.[7]

-

Repeat the titration at least three times to obtain reproducible results (within ±1%).[7]

-

Calculate the molarity of the EDTA solution using the average volume of titrant used.

3.3. Titration of Calcium in an Unknown Sample

-

Prepare the unknown sample by dissolving it in a suitable solvent. If the sample is solid, it may require digestion with an acid (e.g., HCl) similar to the preparation of the standard calcium solution.[4]

-

Pipette a known volume of the unknown sample solution into a 250 mL Erlenmeyer flask.

-

Add 15 mL of the pH 10 ammonia-ammonium chloride buffer.[7]

-

Add deionized water to reach a volume of 75-100 mL.[7]

-

Add 5-10 drops of Calmagite indicator. The solution should turn wine-red.[4][7]

-

Titrate with the standardized EDTA solution until the color changes from wine-red to sky blue.[7]

-

Record the volume of EDTA used.

-

Perform at least three replicate titrations.

Data Presentation

4.1. Standardization of EDTA Solution

| Trial | Volume of Standard Ca²⁺ Solution (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of EDTA Used (mL) |

| 1 | 10.00 | |||

| 2 | 10.00 | |||

| 3 | 10.00 | |||

| Average |

Calculation of EDTA Molarity: Molarity of EDTA (M_EDTA) = (M_CaCO₃ × V_CaCO₃) / V_EDTA

Where:

-

M_CaCO₃ = Molarity of the standard calcium carbonate solution

-

V_CaCO₃ = Volume of the standard calcium carbonate solution used

-

V_EDTA = Average volume of EDTA solution used

4.2. Analysis of Unknown Calcium Sample

| Trial | Volume of Unknown Sample (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Standardized EDTA Used (mL) |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| Average |

Calculation of Calcium Concentration in Unknown Sample: Moles of Ca²⁺ = M_EDTA × V_EDTA

Concentration of Ca²⁺ (M) = Moles of Ca²⁺ / V_sample

Concentration of Ca²⁺ (mg/L or ppm) = Molarity of Ca²⁺ × Molar Mass of Ca (40.08 g/mol ) × 1000 mg/g

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. gspchem.com [gspchem.com]

- 4. cuhk.edu.hk [cuhk.edu.hk]

- 5. chemicool.com [chemicool.com]

- 6. Solved The calmagite indicator changes from a pink to a blue | Chegg.com [chegg.com]

- 7. coryw.people.charleston.edu [coryw.people.charleston.edu]

- 8. Calmagite Indicator 0.1% [rmreagents.com]

- 9. canterbury.ac.nz [canterbury.ac.nz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Calmagite | TargetMol [targetmol.com]

- 14. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]

Application Notes & Protocols: Spectrophotometric Determination of Metal Ions with Calmagite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Calmagite for the spectrophotometric determination of various metal ions. Calmagite, a metallochromic indicator, is widely utilized for its sensitivity and distinct color change upon complexation with metal ions, making it a valuable tool in analytical chemistry, environmental monitoring, and pharmaceutical analysis.[1][2][3] This document outlines the underlying principles, detailed experimental protocols, and quantitative data for the analysis of specific metal ions.

Principle of the Method

Calmagite is an organic dye that forms colored complexes with metal ions in solution.[4] The color of the solution changes when Calmagite binds to a metal ion, and this change in absorbance can be measured using a spectrophotometer to determine the concentration of the metal ion.[4] In its unbound form, at an alkaline pH (typically 9-11), Calmagite is blue.[5][6] Upon forming a complex with a metal ion, such as magnesium (Mg²⁺) or calcium (Ca²⁺), the color shifts to a wine red or purple.[2][5][6]

The general reaction can be represented as:

Metal Ion + Calmagite (blue) ⇌ Metal-Calmagite Complex (red/purple)

The intensity of the colored complex is directly proportional to the concentration of the metal ion in the sample, following the Beer-Lambert law.[4] By measuring the absorbance at the wavelength of maximum absorbance (λmax) for the specific metal-Calmagite complex, a calibration curve can be constructed using standards of known concentrations to quantify the metal ion in an unknown sample.[4]

For complexometric titrations, Calmagite serves as an indicator. A chelating agent, typically ethylenediaminetetraacetic acid (EDTA), is used as the titrant. EDTA forms a more stable complex with the metal ions than Calmagite does.[5][6] Initially, the metal ions in the sample form a colored complex with Calmagite. As EDTA is added, it sequentially complexes with the free metal ions and then displaces the metal ions from the Calmagite complex. The endpoint of the titration is observed when the solution turns from the color of the metal-Calmagite complex back to the blue color of the free Calmagite, indicating that all metal ions have been complexed by EDTA.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of metal ions using Calmagite.

| Metal Ion | λmax (nm) of Metal-Calmagite Complex | Optimal pH | Stoichiometry (Metal:Ligand) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Linear Range | Detection Limit |

| Magnesium (Mg²⁺) | 520 - 532 | 9 - 11[5] | 1:2[7] | Not explicitly found | Up to 50 mg/L | 0.2 mg/L[8] |

| Calcium (Ca²⁺) | ~543 | 11[9] | 1:1, 2:1 (in methanol-water)[9] | Not explicitly found | Not explicitly found | Not explicitly found |

Experimental Protocols

-

Calmagite Indicator Solution (0.05% w/v): Dissolve 0.05 g of Calmagite in 100 mL of deionized water. Some protocols may recommend dissolving in an alcohol-water mixture.[10]

-

Buffer Solution (pH 10): A common buffer is an ammonia-ammonium chloride buffer. Dissolve 6.75 g of ammonium chloride in 57 mL of concentrated ammonium hydroxide and dilute to 100 mL with deionized water. Adjust the pH to 10 if necessary.

-

Standard Metal Ion Solutions: Prepare a stock solution of 1000 ppm of the desired metal ion by dissolving a high-purity salt of the metal in deionized water. Working standards of lower concentrations can be prepared by serial dilution of the stock solution.

-

EDTA Solution (for titrations): Prepare a standardized solution of approximately 0.01 M EDTA.

This protocol is based on the formation of a colored complex between Mg²⁺ and Calmagite.

Materials:

-

Spectrophotometer

-

Cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Calmagite Indicator Solution (0.05% w/v)

-

pH 10 Buffer Solution

-

Standard Magnesium Solutions (e.g., 0.5, 1, 2, 5, 10 ppm)

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) solution (to mask calcium interference)[8][11]

Procedure:

-

Preparation of Calibration Standards: Into a series of 50 mL volumetric flasks, pipette appropriate volumes of the standard magnesium solutions to create a calibration range (e.g., 0.1, 0.2, 0.5, 1, 2 ppm).

-

Sample Preparation: Pipette a known volume of the sample into a 50 mL volumetric flask. If the expected magnesium concentration is high, dilute the sample accordingly.

-

Reagent Addition: To each flask (standards and sample), add 2 mL of the pH 10 buffer solution and mix.

-

Interference Masking: If calcium is present in the sample, add an appropriate amount of EGTA solution to each flask to prevent its interference.[8][11]

-

Color Development: Add 2 mL of the Calmagite indicator solution to each flask and dilute to the mark with deionized water. Mix thoroughly.

-

Incubation: Allow the solutions to stand for a specified time (e.g., 5 minutes) for full color development.

-

Spectrophotometric Measurement: Set the spectrophotometer to the λmax of the Mg-Calmagite complex (around 520-532 nm).[11][12][13] Zero the instrument with a reagent blank (containing all reagents except the magnesium standard/sample). Measure the absorbance of each standard and the sample.

-

Data Analysis: Plot a calibration curve of absorbance versus magnesium concentration for the standards. Determine the concentration of magnesium in the sample by interpolating its absorbance on the calibration curve.

Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. Calmagite - Wikipedia [en.wikipedia.org]

- 3. gspchem.com [gspchem.com]

- 4. ijmr.net.in [ijmr.net.in]

- 5. gspchem.com [gspchem.com]

- 6. chemicool.com [chemicool.com]

- 7. sci.ruh.ac.lk [sci.ruh.ac.lk]

- 8. atlas-medical.com [atlas-medical.com]

- 9. sci.ruh.ac.lk [sci.ruh.ac.lk]

- 10. Calmagite | TargetMol [targetmol.com]

- 11. Automated calmagite compleximetric measurement of magnesium in serum, with sequential addition of EDTA to eliminate endogenous interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medichem-me.com [medichem-me.com]

- 13. uop.edu.jo [uop.edu.jo]

Application Notes and Protocols: Calmagite in Pharmaceutical and Food Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Calmagite, a metallochromic indicator, for the quantitative analysis of essential minerals in pharmaceutical and food products. Detailed protocols for both spectrophotometric and complexometric titration methods are presented, along with performance data and workflow diagrams to guide researchers in their analytical method development and quality control processes.

Introduction to Calmagite in Analytical Chemistry

Calmagite (1-(1-Hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid) is a versatile indicator used for the determination of metal ions, primarily magnesium (Mg²⁺) and calcium (Ca²⁺).[1] Its distinct color change from wine red in the presence of these metal ions to a clear blue at the endpoint of a titration makes it a valuable tool in analytical chemistry.[1][2] In pharmaceutical and food analysis, Calmagite is employed for quality control to ensure that mineral content complies with regulatory standards and product specifications.[1][2]

Key Advantages of Calmagite:

-

Sharp Color Transition: Provides a distinct and easily observable endpoint, minimizing titration errors.[1][2][3]

-

Enhanced Selectivity: Shows better selectivity for magnesium and calcium compared to indicators like Eriochrome Black T.[1][3]

-

Alkaline Stability: Functions effectively in the optimal pH range of 9-11 for magnesium and calcium titrations.[1][2][3]

Data Presentation: Quantitative Performance of Calmagite Methods

The following tables summarize the quantitative performance characteristics of analytical methods utilizing Calmagite for the determination of magnesium in pharmaceutical and food matrices.

Table 1: Performance Characteristics of Spectrophotometric Magnesium Assay using Calmagite

| Parameter | Serum/Plasma | Pharmaceutical Preparations | Reference |

| Wavelength (λmax) | 520 nm, 532 nm | 532 nm | [4][5][6] |

| Linearity Range | Up to 97 mg/L | Up to 5 mg/dL (2.03 mmol/L) | [5][6] |

| Limit of Detection (LOD) | - | 0.2 mg/L | [4] |

| Precision (Within-run CV) | < 2.0% (18-40 mg/L), < 4% (9.4 mg/L) | - | [6] |

| Precision (Day-to-day CV) | 2.7% (21.0 mg/L), 3.2% (43.0 mg/L) | - | [6] |

| Recovery | >90% | - | [7] |

Table 2: Comparison of Calmagite Method with Other Analytical Techniques

| Matrix | Analyte | Calmagite Method | Comparison Method | Correlation (r) | Reference |

| Serum | Magnesium | Automated Calmagite Spectrophotometry | Atomic Absorption Spectrometry (AAS) | 0.986 | [6] |

| Milk | Calcium & Magnesium | EDTA Titration (Erio-T indicator) | Flame Atomic Absorption Spectrometry (FAAS) | Good agreement | [8] |

| Serum | Calcium & Magnesium | Calmagite Spectrophotometry | - | - | [4][9] |

Experimental Protocols

This protocol describes the quantitative determination of magnesium in pharmaceutical tablets (e.g., supplements, antacids) using Calmagite.

Principle: Magnesium ions react with Calmagite in an alkaline medium to form a red-colored complex. The intensity of the color, measured spectrophotometrically at approximately 532 nm, is directly proportional to the magnesium concentration. Interference from calcium ions is minimized by the addition of a chelating agent such as EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid).[4][5]

Reagents and Materials:

-

Calmagite solution (0.30 mmol/L)

-

Alkaline buffer (e.g., 2-Methyl-2-Amino-1-Propanol, 1.0 mol/L, pH 10)

-

EGTA solution (20 µmol/L)

-

Standard Magnesium solution (e.g., 1000 mg/L)

-

Hydrochloric acid (HCl), 6 M

-

Deionized water

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Spectrophotometer

Sample Preparation (for a Magnesium Supplement Tablet):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose of magnesium.

-

Transfer the powder to a beaker and add 25 mL of 6 M HCl to dissolve the sample. Gentle heating may be required.

-

Once dissolved, cool the solution and quantitatively transfer it to a 100 mL volumetric flask.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Filter the solution if necessary to remove any insoluble excipients.

-

Further dilute the sample solution as needed to bring the magnesium concentration within the linear range of the assay.

Procedure:

-

Prepare a series of magnesium standard solutions of known concentrations.

-

For each standard, blank, and sample, pipette 10 µL into a cuvette.

-

Add 500 µL of Reagent 1 (Alkaline buffer with EGTA).

-

Add 500 µL of Reagent 2 (Calmagite solution).

-

Mix well and incubate for 5 minutes at room temperature (20-25°C) or 1 minute at 37°C.[5]

-

Measure the absorbance of the standards and samples against the reagent blank at 532 nm. The final color is stable for at least one hour.[5]

-

Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

-

Determine the concentration of magnesium in the sample solutions from the calibration curve and calculate the amount of magnesium per tablet.

This protocol details the determination of the total calcium and magnesium content in milk using a complexometric titration with EDTA and Calmagite as the indicator.

Principle: EDTA is a hexadentate ligand that forms stable 1:1 complexes with divalent metal ions like Ca²⁺ and Mg²⁺.[1] In an alkaline solution (pH 10), Calmagite forms a wine-red complex with these ions. When titrated with a standard EDTA solution, the EDTA first complexes with the free Ca²⁺ and Mg²⁺ ions. At the endpoint, EDTA displaces the metal ions from the Calmagite-metal complex, resulting in a sharp color change from wine-red to blue.[1]

Reagents and Materials:

-

Standard EDTA solution (0.01 M), standardized

-

Ammonia-Ammonium Chloride Buffer (pH 10): Dissolve 64 g of NH₄Cl in 200 mL of deionized water, add 570 mL of concentrated ammonia, and dilute to 1 L.

-

Calmagite Indicator Solution: Dissolve 0.5 g of Calmagite in 1 L of deionized water.

-

Trichloroacetic acid (25% w/v)

-

Acetylacetone

-

Standard laboratory glassware (burette, pipettes, conical flasks)

Sample Preparation:

-

Pipette 100 mL of milk into a 250 mL beaker.

-

Slowly add 10 mL of 25% (w/v) trichloroacetic acid solution while stirring to precipitate proteins and fat.

-

Continue stirring for 10 minutes.

-

Separate the clarified milk serum by filtration (e.g., using Whatman No. 4 filter paper) or centrifugation.

-

Pipette 50 mL of the milk serum into a titration flask.

-

Add 800 µL of acetylacetone to the flask.

Procedure:

-

Add 5 mL of the ammonia-ammonium chloride buffer to the prepared sample in the titration flask.

-

Add a few drops of the Calmagite indicator solution. The solution should turn a wine-red color.

-

Titrate the sample with the standardized 0.01 M EDTA solution.

-

The endpoint is reached when the color of the solution changes sharply from wine-red to a clear blue.

-

Record the volume of EDTA used.

-

Perform the titration in triplicate to ensure accuracy.

-

Calculate the total concentration of calcium and magnesium in the milk sample based on the volume of EDTA consumed.

Mandatory Visualizations

References

- 1. gspchem.com [gspchem.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Determination of Trace Metals and Essential Minerals in Selected Fruit Juices in Minna, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlas-medical.com [atlas-medical.com]

- 5. medichem-me.com [medichem-me.com]

- 6. Automated calmagite compleximetric measurement of magnesium in serum, with sequential addition of EDTA to eliminate endogenous interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. canterbury.ac.nz [canterbury.ac.nz]

- 8. pu.edu.pk [pu.edu.pk]

- 9. atlas-medical.com [atlas-medical.com]

Application Notes and Protocols for the Preparation and Use of a Stable Calmagite Indicator Solution for Titration

Introduction

Calmagite is a metallochromic indicator widely employed in complexometric titrations for the quantitative determination of metal ions, most notably calcium (Ca²⁺) and magnesium (Mg²⁺), using ethylenediaminetetraacetic acid (EDTA). Its popularity in research, pharmaceutical, and industrial settings stems from its sharp, clear color transition at the endpoint and the exceptional stability of its aqueous solutions, a significant advantage over other indicators like Eriochrome Black T.[1][2][3] This document provides detailed protocols for the preparation of a stable Calmagite indicator solution and its application in the titrimetric analysis of water hardness.

Calmagite, with the chemical name 1-(1-hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid, exhibits a distinct color change from red in the presence of Ca²⁺ and Mg²⁺ ions to blue when these ions have been completely chelated by EDTA at a pH of 10.[1][4] The optimal pH range for this titration is between 9 and 11, which is typically maintained using an ammonia-ammonium chloride buffer solution.[1][5]

Quantitative Data Summary

Aqueous solutions of Calmagite are known for their long-term stability.[2][3] The following table summarizes the stability of Calmagite indicator solutions under various storage conditions.

| Solution Composition | Concentration (% w/v) | Solvent | Storage Conditions | Reported Stability |

| Calmagite | 0.05 | Water | Stored in a polyethylene bottle in the dark. | At least 12 months[6] |

| Calmagite | Not specified | Aqueous | Properly stored. | Indefinitely stable[2][3] |

| Calmagite | 0.1 | Water | Cool, dry place. | Good shelf life[7] |

| Calmagite | Not specified | Stock Solution | -20°C, protected from light. | 1 month[8] |

| Calmagite | Not specified | Stock Solution | -80°C, protected from light. | 6 months[8] |

Experimental Protocols

Preparation of a Stable 0.05% (w/v) Aqueous Calmagite Indicator Solution

This protocol describes the preparation of a stable aqueous solution of Calmagite suitable for use in complexometric titrations.

Materials:

-

Calmagite (indicator grade)

-

Deionized or distilled water

-

100 mL volumetric flask

-

Weighing paper or boat

-

Spatula

-

Analytical balance

-

Polyethylene or glass storage bottle

Procedure:

-

Accurately weigh 0.05 g of Calmagite powder using an analytical balance.

-

Transfer the weighed Calmagite to a 100 mL volumetric flask.

-

Add approximately 50 mL of deionized or distilled water to the volumetric flask.

-

Gently swirl the flask to dissolve the Calmagite powder. If necessary, the solution can be stirred for an hour to ensure complete dissolution.[9]

-

Once the Calmagite is completely dissolved, dilute the solution to the 100 mL mark with deionized or distilled water.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer the prepared indicator solution to a clearly labeled polyethylene or glass bottle for storage.

-

Store the solution in a cool, dry, and dark place to maximize its shelf life.[7][10][11]

Protocol for the Determination of Water Hardness (Total Calcium and Magnesium) using Calmagite Indicator and EDTA

This protocol outlines the steps for a complexometric titration to determine the total hardness of a water sample.

Materials:

-

Water sample

-

Standardized 0.01 M EDTA solution

-

Ammonia-ammonium chloride buffer solution (pH 10)

-

0.05% (w/v) Calmagite indicator solution

-

250 mL Erlenmeyer flask

-

50 mL burette

-

Pipette (e.g., 50 mL)

-

Graduated cylinder

Procedure:

-

Pipette a known volume (e.g., 50.0 mL) of the water sample into a 250 mL Erlenmeyer flask.

-

Add 1-2 mL of the ammonia-ammonium chloride buffer solution (pH 10) to the water sample in the flask and swirl to mix. This will adjust the pH to the optimal range for the titration.[1]

-

Add 1-2 drops of the Calmagite indicator solution to the flask. The solution should turn a wine-red color, indicating the presence of calcium and magnesium ions complexed with the indicator.[1][9]

-

Fill a 50 mL burette with the standardized 0.01 M EDTA solution and record the initial volume.

-

Titrate the water sample with the EDTA solution while continuously swirling the flask.

-

As the EDTA is added, it will chelate the free Ca²⁺ and Mg²⁺ ions.

-